molecular formula C₉H₁₅N₃O₅ B1140706 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose CAS No. 126210-25-1

6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose

Cat. No. B1140706
M. Wt: 245.23
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives involves complex reactions, starting from specific sugar precursors. For instance, its synthesis can involve the addition of iodine azide to unsaturated sugars, leading to anti-Markovnikov addition and the formation of a specific azido sugar derivative with defined stereochemistry (Brimacombe, Bryan, & Hámor, 1970). Moreover, modifications of L-sorbofuranose derivatives have been thoroughly investigated to achieve unambiguous synthesis and provide definitive spectral data, contributing to the chemical understanding and application of these compounds (Biela‐Banaś, Gallienne, & Martin, 2013).

Molecular Structure Analysis

The molecular structure of azido sugar derivatives, including 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose, has been elucidated using techniques such as X-ray crystallography. These studies reveal the stereochemistry and conformational details of the compound, which are crucial for understanding its reactivity and interaction with other molecules (Brimacombe, Bryan, & Hámor, 1970).

Chemical Reactions and Properties

The azido group in 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose makes it a versatile intermediate for further chemical transformations. For example, azido sugars can undergo nucleophilic displacement reactions, leading to the synthesis of various derivatives with potential biological activity (Brimacombe, Ching, & Stacey, 1969).

Physical Properties Analysis

The physical properties of 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and substituents. X-ray crystallography provides insights into the crystal structure and conformation, which are essential for predicting and understanding its physical behavior (Brimacombe, Bryan, & Hámor, 1970).

Chemical Properties Analysis

The chemical properties of 6-Azido-6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as reactivity with various reagents and stability under different conditions, are defined by its functional groups. The azido and isopropylidene groups, in particular, play significant roles in its chemical behavior, making it a valuable compound for synthetic applications (Brimacombe, Ching, & Stacey, 1969).

Scientific Research Applications

  • Crystal Structure Analysis

    • Field : Chemistry
    • Application Summary : The compound is used in the synthesis of seven-membered ring iminosugars . It was crystallized as an intermediate, where the THF ring is twisted and the dioxolane ring adopts an envelope conformation .
    • Methods : An isopropylidene group was employed towards the synthesis. Selective tosylation of the primary hydroxyl group, followed by nucleophilic displacement with sodium azide afforded the title compound .
    • Results : The dihedral angle between the rings is 67.50 (13). In the crystal, the hydroxyl groups participate in O—H (O,O) and O—H N hydrogen-bonding interactions, which generate chains of molecules propagating parallel to the a-axis direction .
  • Water-Soluble Biopolymer Derivative

    • Field : Polymer Science
    • Application Summary : The compound is used as a reactive biopolymer derivative .
    • Methods : Conversion of 6-deoxy-6-azido cellulose with carboxypropyltrimethylammonium chloride in the presence of N, N ′-carbonyldiimidazole yielded 6-deoxy-6-azido cellulose-2,3- O - [4- ( N, N, N -trimethylammonium)]butyrate chloride .
    • Results : The resulting products are water soluble provided that the content of cationic groups is sufficiently high .
  • Hetero-Bifunctional Spacer

    • Field : Organic Chemistry
    • Application Summary : The compound is used as a hetero-bifunctional spacer .
    • Methods : The hemiacetal at one terminus is an equivalent of an aldehyde and can react with nucleophiles, such as amino groups and electron-rich aromatics .
    • Results : The design of 6‐azido‐6‐deoxy‐l‐idose for use as a hetero‐bifunctional spacer is reported .
  • Organosoluble Cellulose Derivative

    • Field : Polymer Chemistry
    • Application Summary : The compound is used in the synthesis of an azide-bearing, organosoluble cellulose derivative .
    • Methods : The 6-bromo-6-deoxy-2,3-O-trimethylsilyl cellulose (Br-TMSC) obtained through a novel one-pot reaction .
    • Results : It opens the possibility to perform the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) under moisture free conditions .
  • Labeling and Conjugation

    • Field : Biochemistry
    • Application Summary : Leveraging its azido group, this compound facilitates effortless labeling and conjugation with diverse molecules .
    • Methods : This is typically done through click chemistry, a type of chemical reaction that is characterized by its efficiency and versatility .
    • Results : This enables the development of advanced drug delivery platforms and bioconjugates for the identification and management of diseases .
  • Hetero-Bifunctional Spacer

    • Field : Organic Chemistry
    • Application Summary : The compound is used as a hetero-bifunctional spacer .
    • Methods : The hemiacetal at one terminus is an equivalent of an aldehyde and can react with nucleophiles, such as amino groups and electron-rich aromatics .
    • Results : This design of 6‐azido‐6‐deoxy‐l‐idose for use as a hetero‐bifunctional spacer is reported .
  • Metabolic Chemical Reporter

    • Field : Biochemistry
    • Application Summary : The compound is used as a metabolic chemical reporter of glycosylation . It has been used by many different research laboratories for the identification and visualization of glycoconjugates .
    • Methods : Treatment of mammalian cells with the per-O-acetylated version of 6AzGlc results in robust labeling of a variety of proteins .
    • Results : The pattern of this labeling was consistent with O-GlcNAc modifications, suggesting that the enzyme O-GlcNAc transferase is quite promiscuous for its donor sugar substrates .
  • Substrate Promiscuity of O-GlcNAc Transferase

    • Field : Molecular Biology
    • Application Summary : The compound is used to reveal the substrate promiscuity of O-GlcNAc Transferase .
    • Methods : The UDP-6AzGlc donor sugar is produced in living cells, and recombinant OGT will accept UDP-6AzGlc as a substrate in vitro .
    • Results : These results support the conclusion that OGT can endogenously modify proteins with both N-acetylglucosamine and glucose, raising the possibility that intracellular O-glucose modification may be a widespread modification under certain conditions or in particular tissues .

properties

IUPAC Name

(3aS,5S,6S,6aR)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUPUTISMDMKFY-LKHWLPBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925447
Record name 6-Azido-6-deoxy-2,3-O-(1-methylethylidene)hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azido-6-deoxy-2,3-O-isopropylidene-a-L-sorbofuranose

CAS RN

126210-25-1
Record name 6-Azido-6-deoxy-2,3-O-(1-methylethylidene)hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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